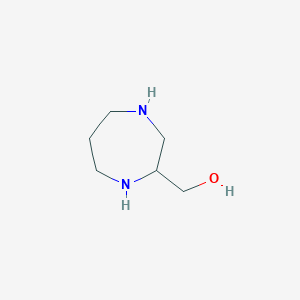
2-Methoxy-3-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-3-(trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 2-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reaction vessels and efficient distillation equipment to handle the reagents and products safely and effectively .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxy-3-(trifluoromethyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-methoxy-3-(trifluoromethyl)benzoyl group into aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Friedel-Crafts Acylation: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2-Methoxy-3-(trifluoromethyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Aromatic compounds substituted with the 2-methoxy-3-(trifluoromethyl)benzoyl group
Applications De Recherche Scientifique
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, with specific properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for investigating biological processes
Mécanisme D'action
The mechanism of action of 2-methoxy-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, introducing the 2-methoxy-3-(trifluoromethyl)benzoyl group into the target molecule. This reactivity is utilized in various chemical transformations and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the second position instead of the third .
Uniqueness
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-5(8(10)14)3-2-4-6(7)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPCMLSRLWUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1647370.png)



![2-[(3-Fluorophenyl)methyl]-5-nitroindazole](/img/structure/B1647396.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanol](/img/structure/B1647403.png)

![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)

![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)
![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)
![9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1647418.png)
![Thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1647424.png)
